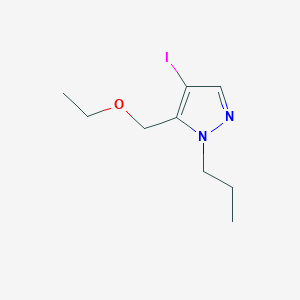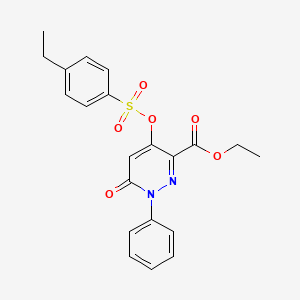![molecular formula C22H21F3N2O3 B2551375 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide CAS No. 921564-51-4](/img/structure/B2551375.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide" is a structurally complex molecule that may be related to the class of compounds described in the provided papers. These compounds are typically involved in biological activities such as antagonistic activity on receptors or inhibition of enzymes like stearoyl-CoA desaturase-1 (SCD-1).
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions of N-benzylcarboxamide derivatives, as seen in the first paper . The process includes the use of N-benzyl-2-chloro-N-(2-hydroxyethyl) nicotinamides and similar precursors. These reactions often lead to the formation of atropisomers due to steric hindrance, which restricts the rotation of the carboxamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds exhibits atropisomerism, which is a type of stereoisomerism resulting from the hindered rotation around a single bond . This phenomenon is significant as it affects the biological activity of the molecules, as demonstrated by the different NK1-antagonistic activities of the atropisomers.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are sensitive to the stereochemistry of the precursors. For instance, the cyclization of N-[3,5-bis(trifluoromethyl)benzyl]-2-chloro-N-[(2S)-3-hydroxy-2-methylpropyl]-5-methyl-4-phenylnicotinamide leads to a compound with high NK1-antagonistic activity . This indicates that the chemical reactions are not only crucial for the synthesis but also for the resulting biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular conformations and the presence of substituents. For example, the presence of trifluoromethyl groups and the conformation of the six-membered ring in the compounds can lead to different modes of supramolecular aggregation, as seen in the second paper . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Synthesis and Structural Studies
Research in the field of medicinal chemistry has led to the design and synthesis of various heterocyclic compounds, demonstrating significant antibacterial activity. For instance, novel analogs involving complex benzothiazole and pyrazole derivatives have been synthesized and shown promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). This indicates a potential route for exploring similar complex compounds for their antibacterial properties.
Computational Studies and Applications
Benzimidazole-tethered oxazepine hybrids have been synthesized and their molecular structures confirmed through computational methods, revealing insights into charge distributions and molecular reactivity. Such studies also uncover potential applications of these compounds in nonlinear optical (NLO) properties, suggesting that they could serve as candidates for NLO applications due to their favorable hyperpolarizability characteristics (Almansour et al., 2016).
Novel Synthetic Routes and Chemical Reactivity
The exploration of new synthetic routes for heterocyclic compounds is a vital area of research, offering pathways to novel compounds with potential scientific applications. For example, the synthesis of tetrahydrobenzofuran derivatives through dimethyldioxirane oxidation presents an innovative approach to creating compounds that could have implications in material science or pharmacology (Levai et al., 2002).
Coordination Chemistry and Ligand Design
The development of bidentate bis(N-heterocyclic carbene) ligands showcases the intricate design of coordination compounds with potential applications in catalysis and material science. Such compounds provide insights into the design of metal complexes with specific reactivity and stability profiles, illustrating the broad utility of heterocyclic compounds in scientific research (Schick et al., 2014).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-4-11-27-17-10-9-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h4-10,12H,1,11,13H2,2-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBISINAKYHLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)









![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)


![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)